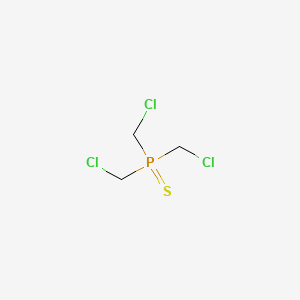
Tris(chloromethyl)(sulfanylidene)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(chloromethyl)(sulfanylidene)-lambda~5~-phosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of three chloromethyl groups attached to a central phosphorus atom, which is also bonded to a sulfanylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tris(chloromethyl)(sulfanylidene)-lambda~5~-phosphane typically involves the reaction of phosphorus trichloride with chloromethyl sulfide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the intermediate products. The general reaction can be represented as follows:
PCl3+3CH2Cl2S→P(CH2Cl)3(S)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Tris(chloromethyl)(sulfanylidene)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The chloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols are employed in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphines with various functional groups.
Aplicaciones Científicas De Investigación
Tris(chloromethyl)(sulfanylidene)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tris(chloromethyl)(sulfanylidene)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor functions. The sulfanylidene group plays a crucial role in these interactions by providing a reactive site for covalent bonding.
Comparación Con Compuestos Similares
Similar Compounds
Tris(chloromethyl)phosphine: Similar structure but lacks the sulfanylidene group.
Tris(chloromethyl)amine: Contains a nitrogen atom instead of phosphorus.
Tris(chloromethyl)phosphine oxide: Oxidized form of tris(chloromethyl)phosphine.
Uniqueness
Tris(chloromethyl)(sulfanylidene)-lambda~5~-phosphane is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other tris(chloromethyl) compounds and expands its range of applications in various fields.
Propiedades
Número CAS |
64956-04-3 |
|---|---|
Fórmula molecular |
C3H6Cl3PS |
Peso molecular |
211.5 g/mol |
Nombre IUPAC |
tris(chloromethyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C3H6Cl3PS/c4-1-7(8,2-5)3-6/h1-3H2 |
Clave InChI |
QKMWFKHHDXNULZ-UHFFFAOYSA-N |
SMILES canónico |
C(P(=S)(CCl)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one](/img/structure/B14485933.png)
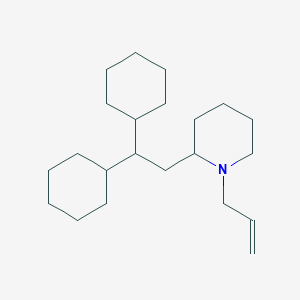
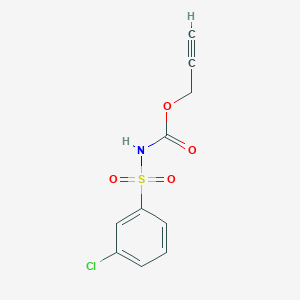
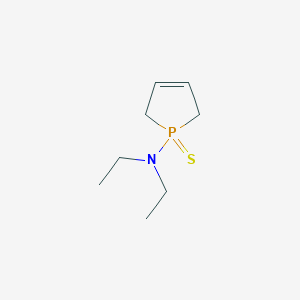
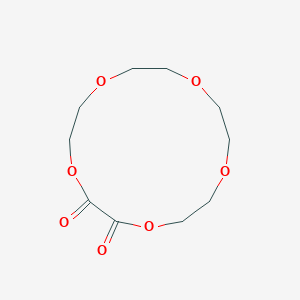
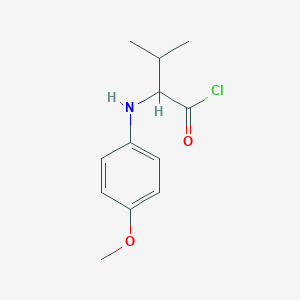
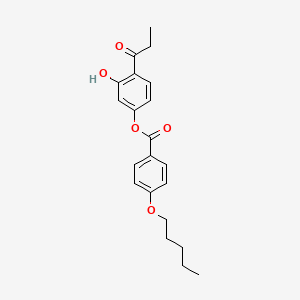
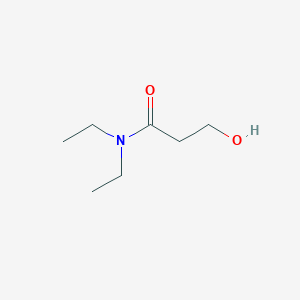
![5-[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]bicyclo[4.2.0]octa-3,7-dien-2-one](/img/structure/B14485990.png)
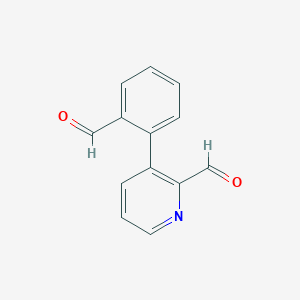
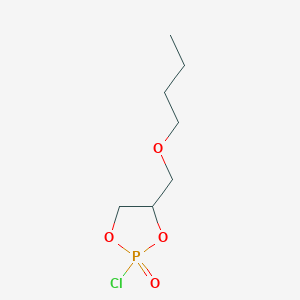
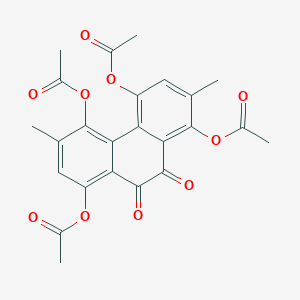
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)-](/img/structure/B14486010.png)

